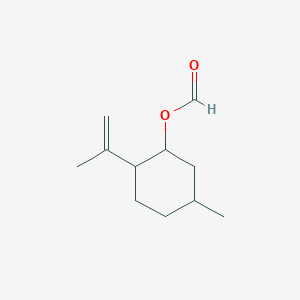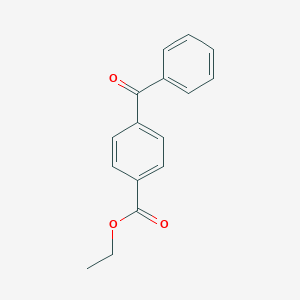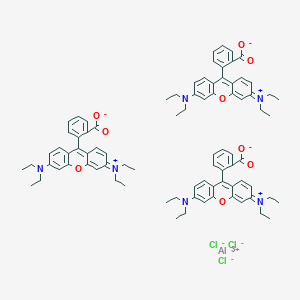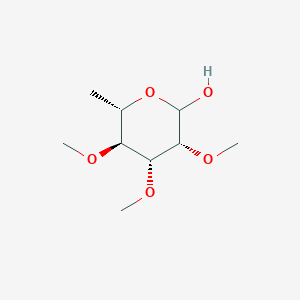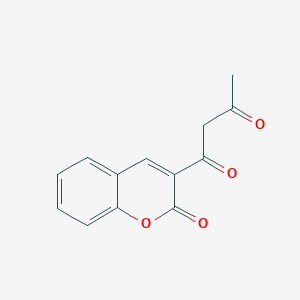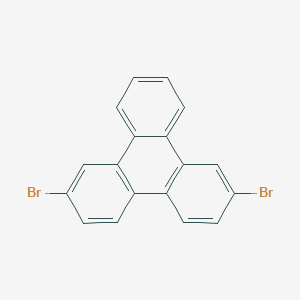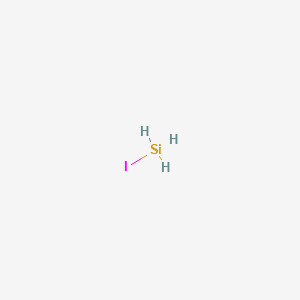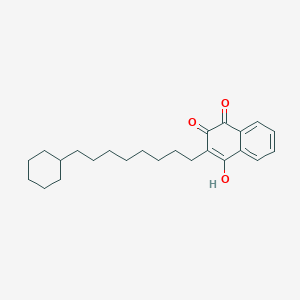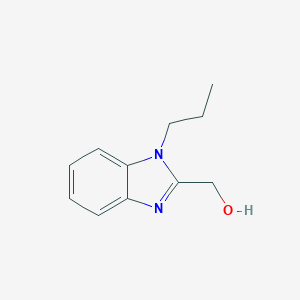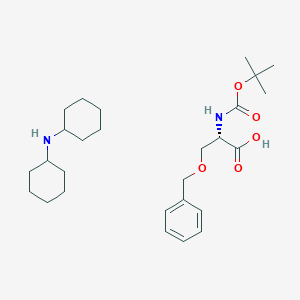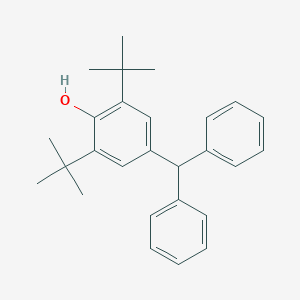
4-Benzhydryl-2,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzhydryl-2,6-di-tert-butylphenol, also known as BHT (Butylated Hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent oxidative damage in food products. This compound has also been extensively studied for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
4-Benzhydryl-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation in the body.
Effets Biochimiques Et Physiologiques
4-Benzhydryl-2,6-di-tert-butylphenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the risk of certain types of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has also been shown to reduce oxidative stress and inflammation in the body, which could be beneficial in the treatment of cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Benzhydryl-2,6-di-tert-butylphenol in lab experiments is its stability. 4-Benzhydryl-2,6-di-tert-butylphenol is a stable compound that does not easily degrade, which makes it a reliable antioxidant for use in experiments. However, one limitation of using 4-Benzhydryl-2,6-di-tert-butylphenol is its potential toxicity. High doses of 4-Benzhydryl-2,6-di-tert-butylphenol have been shown to cause liver damage in animals, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-Benzhydryl-2,6-di-tert-butylphenol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of these disorders. Another area of interest is its potential use in the treatment of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments.
Méthodes De Synthèse
4-Benzhydryl-2,6-di-tert-butylphenol can be synthesized by reacting 2,6-di-tert-butylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 4-benzhydryl-2,6-di-tert-butylphenol, which can then be purified by recrystallization.
Applications De Recherche Scientifique
4-Benzhydryl-2,6-di-tert-butylphenol has been extensively studied for its potential therapeutic applications. Research has shown that 4-Benzhydryl-2,6-di-tert-butylphenol has antioxidant and anti-inflammatory properties that could be beneficial in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
13145-54-5 |
|---|---|
Nom du produit |
4-Benzhydryl-2,6-di-tert-butylphenol |
Formule moléculaire |
C27H32O |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4-benzhydryl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3 |
Clé InChI |
ROSVWDGOYHWTPB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
13145-54-5 |
Synonymes |
4-Benzhydryl-2,6-di-tert-butylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



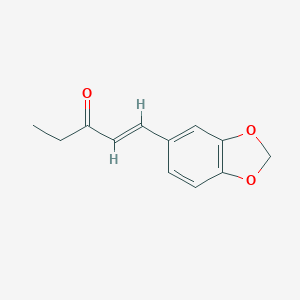
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
